N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Description

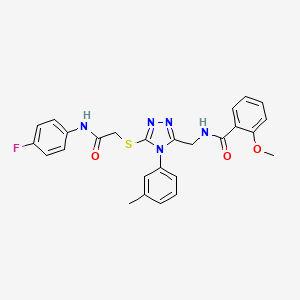

This compound features a 1,2,4-triazole core substituted with:

- 4-(m-tolyl) group: A methyl-substituted phenyl ring enhancing hydrophobicity.

- Thioether linkage: A sulfur atom connecting the triazole to a 2-((4-fluorophenyl)amino)-2-oxoethyl moiety, which introduces an electron-withdrawing fluorophenyl group.

While direct biological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive triazole derivatives reported in the literature, such as antimicrobial, anticancer, or enzyme-targeting agents .

Properties

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O3S/c1-17-6-5-7-20(14-17)32-23(15-28-25(34)21-8-3-4-9-22(21)35-2)30-31-26(32)36-16-24(33)29-19-12-10-18(27)11-13-19/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGPVACIJLFGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a triazole ring and methoxybenzamide moiety, which contribute to its biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C26H24FN5O3S. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits anticancer , antifungal , and antibacterial properties:

- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, analogs of this compound have demonstrated efficacy against nervous system cancers.

- Antifungal and Antibacterial Properties : The triazole ring is known for its antifungal activity, while similar compounds have shown antibacterial effects. The compound's structural features may enhance these activities.

- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance. Molecular docking studies suggest it could bind effectively to targets like VEGFR-2 and AKT, which are crucial in cancer signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the triazole ring.

- Introduction of the methoxybenzamide moiety.

- Coupling reactions to integrate the fluorophenyl and thioether groups.

Careful control of reaction conditions is essential for achieving high yields and purity.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound 8a ()

- Structure : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide.

- Key Differences : Replaces the triazole with a thiadiazole ring and includes a pyridinyl-acetyl group instead of the thioether-fluorophenyl chain.

- Properties : Higher molecular weight (414.49 g/mol) and melting point (290°C) compared to the target compound, likely due to the rigid pyridine-thiadiazole system .

Compounds [10–15] ()

- Structure : S-Alkylated 1,2,4-triazoles with sulfonylphenyl and difluorophenyl groups.

- Key Similarities : Share the triazole-thioether linkage but differ in substituents (e.g., sulfonyl vs. methoxybenzamide).

Compound 12 ()

- Structure : 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide.

- Key Differences : Uses a benzyl-phenyl triazole and para-methoxyacetamide, contrasting with the target’s m-tolyl and ortho-methoxybenzamide groups.

- Implications : The para-methoxy group may improve solubility compared to the ortho-substituted derivative in the target compound .

Functional Group Variations

Fluorophenyl vs. Non-Fluorinated Analogues

- The 4-fluorophenyl group in the target compound increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs like Compound 8c (), which features a phenylnicotinate ester .

Methoxybenzamide Positioning

- The ortho-methoxy group in the target compound may sterically hinder binding interactions compared to para-methoxy derivatives (e.g., Compound 34 in ), which exhibit enhanced planarity for π-π stacking .

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.